molecular formula C8H5BrClFO B6204016 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one CAS No. 1214345-75-1

2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one

Cat. No.: B6204016
CAS No.: 1214345-75-1
M. Wt: 251.48 g/mol
InChI Key: LDSJSAGHISPZAY-UHFFFAOYSA-N
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Description

2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one is a halogenated ketone with the molecular formula C8H5BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one typically involves halogen-exchange reactions. One common method is the bromination of 1-(2-chloro-3-fluorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

    Nucleophilic substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-bromo-1-(2-chloro-3-fluorophenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2-chloro-3-fluorophenyl)ethanoic acid.

Scientific Research Applications

2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of covalent bonds. The presence of halogen atoms enhances its reactivity towards nucleophiles, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one
  • 2-bromo-1-(3-chloro-2-fluorophenyl)ethanone
  • 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone

Uniqueness

2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one is unique due to the specific arrangement of halogen atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

CAS No.

1214345-75-1

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

2-bromo-1-(2-chloro-3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5BrClFO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2

InChI Key

LDSJSAGHISPZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)CBr

Purity

95

Origin of Product

United States

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